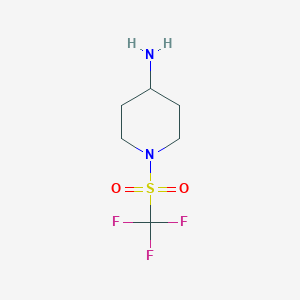

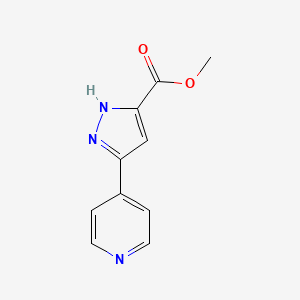

![molecular formula C14H10BNO3 B1418678 2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile CAS No. 906673-30-1](/img/structure/B1418678.png)

2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile

Overview

Description

“2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile” is a small-molecule compound, non-steroidal and anti-inflammatory phosphodiesterase 4 (PDE4) inhibitor . It is used for the treatment of mild-to-moderate atopic dermatitis (eczema) in adults and children (at the age of 2 and older) . It is also known as Crisaborole .

Synthesis Analysis

The synthesis of “2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile” involves a new one-pot synthesis employing 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (compound B) for preparing crisaborole and pharmaceutically acceptable salts thereof in high yield and high purity .Molecular Structure Analysis

The molecular formula of “2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile” is C14H10BNO3 . Its structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the phosphodiesterase 4 enzyme .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile” are described in the patent WO2018115362A1 . The process employs an intermediate, 4-(3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile (compound I), which is suitable for preparing crisaborole and pharmaceutically acceptable salts thereof, in good yield and high purity .Physical And Chemical Properties Analysis

The molecular weight of “2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile” is 251.05 g/mol . It is delivered as a 2% ointment, which is applied topically .Scientific Research Applications

Treatment of Skin Inflammation

Benzoxaborole phosphodiesterase (PDE)-4 inhibitors, including compounds with structural similarities to 2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile, have been studied for their effectiveness in treating skin diseases such as psoriasis and atopic dermatitis. These compounds exhibit potent PDE4 inhibitory activity and show promise in reducing cytokine production, contributing to their therapeutic potential in skin inflammation and immune dysregulation (Dong et al., 2016).

Solid-State Characterization and Drug Development

The solid-state characterization of benzoxaboroles, including derivatives of 2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile, is crucial in drug development. Studies have focused on understanding the structure and spectroscopic signatures of crystalline benzoxaborole phases, employing experimental and computational techniques. This research aids in the development of new drugs, particularly in understanding polymorphism and thermal expansion properties (Sene et al., 2014).

Group 13 Metal Complexes

Research has also explored the use of benzoxaborole derivatives, akin to 2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile, in forming group 13 metal complexes. These studies provide insights into the chemical behavior and potential applications of benzoxaboroles in organometallic chemistry, particularly in synthesizing compounds with specific structural and thermal properties (Jaśkowska et al., 2013).

Antimalarial Agents

Benzoxaboroles, structurally similar to 2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile, have been studied for their potential as antimalarial agents. These compounds have shown potent activity against Plasmodium falciparum strains, indicating their promise in the development of new antimalarial therapies (Zhang et al., 2015).

Isotopic Labeling for In Vitro Studies

The synthesis of isotopically labeled derivatives of benzoxaborole compounds is vital for in vitro studies. This includes the synthesis of radioisotope and deuterium isotope versions of benzoxaboroles for preclinical development, providing valuable insights into the pharmacokinetics and metabolic pathways of these compounds (Baker et al., 2007).

Novel Synthesis Approaches

Research has also been conducted on novel synthesis methods of benzoxaborole derivatives, which include compounds structurally related to 2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile. These studies focus on developing efficient and scalable synthesis routes, essential for the large-scale production of these compounds for various applications (Hopes et al., 2006).

Future Directions

“2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile” is being studied as an anti-inflammatory agent . The use of boron chemistry in its synthesis has enabled the creation of a low-molecular-weight compound, thereby facilitating effective penetration of the drug through human skin . This suggests potential for further development and application in the field of dermatology.

properties

IUPAC Name |

2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BNO3/c16-8-10-3-1-2-4-14(10)19-12-5-6-13-11(7-12)9-18-15(13)17/h1-7,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZBDMXSRRGGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)OC3=CC=CC=C3C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Descyano-2-cyano-crisaborole | |

CAS RN |

906673-30-1 | |

| Record name | 2-((1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH46QL7QQN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1418595.png)

![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1418596.png)

![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1418600.png)

![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1418606.png)

![(Cyclopropylmethyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1418608.png)

amine](/img/structure/B1418616.png)

![Ethyl[(4-fluorophenyl)(pyridin-4-yl)methyl]amine](/img/structure/B1418618.png)